molecular formula C9H14O3 B13168289 Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B13168289
M. Wt: 170.21 g/mol
InChI Key: KCVOUQDBAFJLIY-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid-supported catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,4-dimethyl-2-oxocyclopentane-1-carboxylic acid.

    Reduction: Formation of 1,4-dimethyl-2-hydroxycyclopentane-1-carboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 2-oxocyclohexanecarboxylate
  • Methyl 2-oxocycloheptanecarboxylate

Uniqueness

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to the presence of two methyl groups on the cyclopentane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can affect its applications in synthesis and research.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-7(10)9(2,5-6)8(11)12-3/h6H,4-5H2,1-3H3

InChI Key

KCVOUQDBAFJLIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C1)(C)C(=O)OC

Origin of Product

United States

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